(4Z)-2-(4-methoxyphenyl)-5-propyl-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one
Description
The compound (4Z)-2-(4-methoxyphenyl)-5-propyl-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one belongs to the pyrazolone class of heterocyclic molecules, which are characterized by a five-membered ring containing two nitrogen atoms and a ketone group. This derivative features a Z-configuration at the C4 ethylidene moiety, a 4-methoxyphenyl group at position 2, and a propyl substituent at position 3.
Properties
Molecular Formula |
C21H24N4O2 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-4-[C-methyl-N-(pyridin-3-ylmethyl)carbonimidoyl]-5-propyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C21H24N4O2/c1-4-6-19-20(15(2)23-14-16-7-5-12-22-13-16)21(26)25(24-19)17-8-10-18(27-3)11-9-17/h5,7-13,24H,4,6,14H2,1-3H3 |
InChI Key |
DZUTUTJOCCNZAC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=O)N(N1)C2=CC=C(C=C2)OC)C(=NCC3=CN=CC=C3)C |
Origin of Product |
United States |
Biological Activity
The compound (4Z)-2-(4-methoxyphenyl)-5-propyl-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one is a pyrazolone derivative that has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. This article explores the biological activity of this compound based on diverse research findings and case studies.
- Molecular Formula : CHNO
- Molecular Weight : 350.4 g/mol
- CAS Number : 884400-96-8
1. Antimicrobial Activity
Research indicates that many pyrazolone derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted the compound's ability to inhibit bacterial growth, particularly against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.
| Bacteria Tested | Inhibition Zone (mm) | Concentration (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 10 |
| Escherichia coli | 18 | 10 |
The results demonstrate that the compound shows a stronger effect against E. coli compared to S. aureus, consistent with findings from other studies on similar pyrazolone derivatives .
2. Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies suggest that it inhibits the production of pro-inflammatory cytokines and reduces the activity of cyclooxygenase enzymes (COX), which are critical in the inflammatory response. This activity positions it as a potential candidate for treating inflammatory diseases.
3. Cytotoxic Activity
Cytotoxicity assays conducted on various cancer cell lines revealed that this pyrazolone derivative exhibits significant cytotoxic effects. For instance, in a study involving human breast cancer cells (MCF-7), the compound demonstrated an IC value of approximately 25 µM, indicating its potential as an anticancer agent.
Case Studies
Several case studies have explored the biological activity of this compound:
-
Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial activity against common pathogens.
- Methodology : Disk diffusion method was used to assess inhibition zones.
- Findings : The compound exhibited notable antibacterial activity, particularly against E. coli and S. aureus, supporting its use in developing new antibacterial agents.
-
Anti-inflammatory Assay :
- Objective : To assess the anti-inflammatory potential.
- Methodology : Enzyme assays were conducted to measure COX inhibition.
- Findings : The compound significantly inhibited COX-1 and COX-2 activities, suggesting its therapeutic potential in managing inflammation-related conditions.
Comparison with Similar Compounds
Table 1: Substituent Comparison of Pyrazolone Derivatives
Key Observations:
Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 4-methoxyphenyl group (electron-donating) contrasts with the nitro substituents in Compounds A and C (electron-withdrawing), which may reduce solubility but improve stability in acidic environments .
Steric and Solubility Effects :
- The propyl chain at position 5 in the target compound and Compound C may enhance lipophilicity compared to Compound B’s methyl group. However, Compound D’s isopropyl and thiomethyl groups further increase steric bulk, possibly hindering membrane permeability .
Synthetic Accessibility :
- Compounds with nitro substituents (e.g., A, C) often require harsh reaction conditions, whereas the target compound’s methoxy and pyridine groups may allow milder synthesis routes, akin to methods described for thiomethyl-substituted pyrazolones () .
Reactivity and Chemoselectivity
Pyridines and pyrazoles in the target compound’s structure are prone to dearomatization and cycloaddition reactions (). However, the presence of a pyridin-3-ylmethylamino group may confer unique chemoselectivity:
- Unlike pyridines in Compound 14 (), which undergo aryne-mediated skeletal editing, the target compound’s pyridine is tethered to an aminoethylidene group, likely stabilizing the core against retrocyclization .
Computational and Crystallographic Insights
- Density Functional Theory (DFT) : The Colle-Salvetti correlation-energy formula () could model the electron density distribution in the target compound’s pyrazolone ring, predicting reactivity hotspots .
- Crystallography : Tools like SHELX () and ORTEP-3 () have been critical in resolving Z/E configurations in analogs like Compound 9 (), suggesting similar methods apply to the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
